An In-Depth Technical Guide to 3,5-Dichloro-2-pyridinecarboxylic Acid
An In-Depth Technical Guide to 3,5-Dichloro-2-pyridinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-2-pyridinecarboxylic acid, also known as 3,5-dichloropicolinic acid, is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique structural features, including the presence of two chlorine atoms and a carboxylic acid group on the pyridine ring, impart specific reactivity and properties that are leveraged in the development of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, characteristic reactions, and key applications, offering a valuable resource for scientists and researchers in the field.
Chemical Identity and Properties
CAS Number: 81719-53-1[2]
Molecular Formula: C₆H₃Cl₂NO₂[2]
Molecular Weight: 192.00 g/mol [2]
This section delineates the fundamental physicochemical properties of 3,5-Dichloro-2-pyridinecarboxylic acid, which are critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Appearance | Light yellow to white crystalline powder | [1] |
| Melting Point | 153-154 °C | [1] |
| Boiling Point | 315.4 °C at 760 mmHg | [1] |
| Density | 1.612 g/cm³ | [1] |
| pKa | 2.12 ± 0.25 (Predicted) | [1] |
| Solubility | Insoluble in water. | Inferred from general properties and related compounds. |
| Storage | Under inert gas (nitrogen or argon) at 2-8°C | [1] |
Synthesis of 3,5-Dichloro-2-pyridinecarboxylic Acid
The synthesis of 3,5-Dichloro-2-pyridinecarboxylic acid is most commonly achieved through the ortho-lithiation of 3,5-dichloropyridine followed by carboxylation. This method provides a direct and efficient route to introduce the carboxylic acid group at the 2-position of the pyridine ring.
Detailed Synthetic Protocol:
Materials:
-
3,5-Dichloropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)
-
Dry Ice (solid CO₂) or CO₂ gas
-
Anhydrous Diethyl Ether
-
Hydrochloric Acid (HCl), aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Lithiating Agent (if using LDA): In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath) and slowly add an equimolar amount of n-butyllithium. Stir the mixture for 30 minutes at this temperature to generate LDA.
-
Lithiation of 3,5-Dichloropyridine: To the freshly prepared LDA solution (or a solution of another strong lithium base like n-BuLi) at -78 °C, add a solution of 3,5-dichloropyridine in anhydrous THF dropwise, ensuring the temperature does not rise above -70 °C. The deprotonation at the 2-position is directed by the chlorine atom at the 3-position.[3] Stir the resulting mixture for 1-2 hours at -78 °C to ensure complete formation of the 3,5-dichloro-2-lithiopyridine intermediate.
-
Carboxylation: Quench the reaction by adding an excess of crushed dry ice in one portion or by bubbling CO₂ gas through the solution. The lithium intermediate undergoes nucleophilic attack on the carbon dioxide to form the lithium carboxylate salt.
-
Work-up and Isolation: Allow the reaction mixture to slowly warm to room temperature. Add water to quench any remaining organolithium species. Acidify the aqueous layer to a pH of approximately 2-3 with a dilute HCl solution to protonate the carboxylate salt, leading to the precipitation of the carboxylic acid.
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Purification: Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure 3,5-dichloro-2-pyridinecarboxylic acid as a white to off-white solid.
Key Chemical Reactions
The chemical reactivity of 3,5-dichloro-2-pyridinecarboxylic acid is dominated by the carboxylic acid functionality, which readily undergoes reactions such as esterification and amide bond formation. These reactions are fundamental to its use as an intermediate in the synthesis of more complex molecules.
Esterification
Esterification of 3,5-dichloro-2-pyridinecarboxylic acid can be achieved through various methods, including Fischer esterification under acidic conditions or by using coupling agents for milder conditions.
Exemplary Protocol (DCC/DMAP Coupling):
-
Dissolve 3,5-dichloro-2-pyridinecarboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add the desired alcohol (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter off the precipitated dicyclohexylurea.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Amide Bond Formation
The carboxylic acid group can be converted to an amide via activation with a coupling agent followed by reaction with a primary or secondary amine.
Exemplary Protocol (HATU Coupling):
-
Dissolve 3,5-dichloro-2-pyridinecarboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Add hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Spectroscopic Data
The structural elucidation of 3,5-Dichloro-2-pyridinecarboxylic acid and its derivatives relies on a combination of spectroscopic techniques. Below are the expected characteristic features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.
-
H-4: This proton is expected to appear as a doublet, coupled to H-6.
-
H-6: This proton will also appear as a doublet, with the same coupling constant as H-4.
The exact chemical shifts will be influenced by the solvent and the electronic effects of the chloro and carboxyl substituents.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the molecule.
-
C=O (Carboxylic Acid): Expected to be in the range of 165-185 ppm.
-
C-2, C-3, C-4, C-5, C-6 (Pyridine Ring): These carbons will appear in the aromatic region (typically 120-150 ppm), with their specific chemical shifts influenced by the positions of the chloro and carboxyl groups. The carbons directly attached to the chlorine atoms (C-3 and C-5) will be significantly affected.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present.
-
O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[4]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated between 1710 and 1760 cm⁻¹. Conjugation with the pyridine ring may shift this to the lower end of the range.[4]
-
C-O Stretch (Carboxylic Acid): A medium intensity band is expected in the 1210-1320 cm⁻¹ region.
-
C-Cl Stretch: Absorptions corresponding to the carbon-chlorine bonds are expected in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum will provide information on the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 191 and an M+2 peak at m/z 193 with an intensity ratio of approximately 9:6:1, which is characteristic of a molecule containing two chlorine atoms.
-
Fragmentation: Common fragmentation pathways include the loss of a hydroxyl radical (•OH, M-17) and the loss of the carboxyl group (•COOH, M-45).
Applications in Research and Development
3,5-Dichloro-2-pyridinecarboxylic acid is a valuable intermediate in the synthesis of various biologically active compounds.
-
Pharmaceuticals: The pyridinecarboxylic acid scaffold is a common feature in many drug molecules. The specific substitution pattern of this compound allows for the introduction of further diversity through reactions at the carboxylic acid group or by nucleophilic substitution of the chlorine atoms under certain conditions.
-
Agrochemicals: Halogenated pyridines are key components of many herbicides, fungicides, and insecticides.[5] This compound serves as a starting material for the synthesis of more complex agrochemical active ingredients. For example, pyridine carboxylic acid derivatives are known to act as auxin mimic herbicides, disrupting plant growth.[5]
Safety and Handling
3,5-Dichloro-2-pyridinecarboxylic acid is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3,5-Dichloro-2-pyridinecarboxylic acid is a versatile and important building block in organic synthesis. Its well-defined physicochemical properties and predictable reactivity make it a valuable tool for researchers and scientists in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its synthesis, key reactions, and spectroscopic characteristics to facilitate its effective use in the laboratory.
References
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European Patent Office. (2003). Process for the preparation of 3,5-dichloropyridine. EP 1206453 B1. Retrieved from [Link]
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Weymeels, E., Awad, H., Bischoff, L., & Marsais, F. (2005). On the deprotonation of 3,5-dichloropyridine using lithium bases: In situ infrared spectroscopic studies. ResearchGate. Retrieved from [Link]
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Weymeels, E., Awad, H., Bischoff, L., & Marsais, F. (2005). On the deprotonation of 3,5-dichloropyridine using lithium bases: In situ infrared spectroscopic studies. ResearchGate. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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NIST. (n.d.). 4-Pyridinecarboxylic acid, 2,6-dichloro-. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
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Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
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ResearchGate. (2005). Progression of the reaction between 3,5-dichloropyridine and (a) LTMP or (b) BuLi, and subsequent deuteriolysis. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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